4,4'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperazine-1-carbaldehyde
Description
Properties
IUPAC Name |
4-[3-[4-[3-(4-formylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6/c27-17-25-9-5-23(6-10-25)13-19(29)15-31-21-1-2-22(4-3-21)32-16-20(30)14-24-7-11-26(18-28)12-8-24/h1-4,17-20,29-30H,5-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWNNRHATBVDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperazine-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of benzene-1,4-diol with epichlorohydrin to form a bis-epoxide intermediate. This intermediate is then reacted with piperazine to introduce the piperazine groups. The final step involves the oxidation of the terminal hydroxyl groups to form the aldehyde functionalities.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The purification process often involves crystallization or chromatography to ensure high purity of the final product .
Types of Reactions:
Oxidation: The aldehyde groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is of interest in drug development due to its potential as a Schiff base , which can exhibit biological activity. Schiff bases are known for their antimicrobial, antifungal, and anticancer properties. Research has indicated that derivatives of piperazine can interact with various biological targets, including receptors and enzymes involved in disease processes.
Case Study: Anticancer Activity
Preliminary studies have suggested that compounds similar to 4,4'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperazine-1-carbaldehyde may inhibit cancer cell proliferation through apoptosis induction. Further research is needed to elucidate the specific mechanisms involved.
Materials Science
The compound's structure allows it to be utilized in the development of polymeric materials with enhanced properties. The presence of hydroxyl groups suggests potential for hydrogen bonding, which can improve mechanical strength and thermal stability.
Application Example: Polymer Synthesis
By incorporating this compound into polymer matrices, researchers can create materials with tailored properties for applications in coatings, adhesives, and composites.
Biochemistry
In biochemical research, the compound may serve as a probe or reagent for studying protein interactions and enzyme activity due to its ability to form stable complexes with biomolecules.
Case Study: Enzyme Inhibition
Research has indicated that piperazine derivatives can act as enzyme inhibitors. This property could be leveraged to develop assays for screening potential therapeutic agents targeting specific enzymes involved in metabolic pathways.
The presence of piperazine moieties raises concerns regarding toxicity and potential carcinogenicity. Safety data sheets should be consulted when handling this compound to ensure proper safety protocols are followed.
Mechanism of Action
The mechanism by which 4,4’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperazine-1-carbaldehyde exerts its effects depends on its application:
Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.
Materials Science: It acts as a cross-linking agent, enhancing the mechanical properties of polymers by forming strong covalent bonds between polymer chains.
Biological Studies: It can bind to specific proteins or enzymes, altering their conformation and activity, which can be studied using various biochemical techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
Key Differences in Properties and Reactivity
- Functional Groups: The target compound’s aldehyde (-CHO) groups contrast with M16’s ester (-COOCH₃) groups , offering distinct electronic and reactivity profiles. Aldehydes are more electrophilic, enabling Schiff base formation or nucleophilic additions, whereas esters are hydrolytically stable.
- Pharmacological and Material Applications: M16 exhibits anti-inflammatory activity , while thieno-pyridine derivatives show antimicrobial effects. The target compound’s aldehydes may enable further derivatization for drug discovery or coordination chemistry (e.g., metal-organic frameworks, MOFs) . In contrast, aripiprazole dimers highlight piperazine’s role in pharmaceutical impurities, emphasizing the need for precise synthetic control.
Spectral and Analytical Data
- IR Spectroscopy : Expected O-H (3430 cm⁻¹) and aldehyde C=O (1700–1720 cm⁻¹) stretches, differing from M16’s ester C=O (1727 cm⁻¹) .
- NMR : Aldehyde protons (~9–10 ppm) and hydroxyl protons (~4–5 ppm) would distinguish the target compound from ester- or amide-linked analogues.
- Elemental Analysis : Expected C/N ratios will reflect the piperazine-carbaldehyde structure versus ester-containing derivatives.
Biological Activity
4,4'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperazine-1-carbaldehyde is a complex organic compound with potential biological activities that warrant detailed exploration. This article aims to summarize the current understanding of its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzene rings : Provide stability and hydrophobic interactions.
- Piperazine moiety : Contributes to biological activity through interaction with various receptors.
- Hydroxypropane linkers : Enhance solubility and may influence pharmacokinetics.
Molecular Formula
The molecular formula is C20H28N2O4, with a molecular weight of approximately 356.45 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to 4,4'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperazine-1-carbaldehyde exhibit significant anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. A notable study demonstrated that related compounds effectively inhibited tumor growth in xenograft models by promoting apoptosis in human vascular endothelial cells (HUVECs) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is likely attributed to the piperazine component, which is known for its interaction with microbial cell membranes.
The proposed mechanism involves:
- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular proliferation.
- Receptor interaction : It can bind to specific receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.
Study 1: Anticancer Evaluation
In a controlled study, 4,4'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperazine-1-carbaldehyde was tested against several cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 15 µM to 25 µM across different cell lines .
Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest potential therapeutic applications in treating infections caused by resistant bacterial strains .
Comparative Analysis
| Property | 4,4'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperazine-1-carbaldehyde | Related Compounds |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; IC50 = 15–25 µM | Similar compounds show varied activity |
| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus and E. coli | Varies widely; some compounds more effective |
| Mechanism | Inhibits enzymes; interacts with receptors | Similar mechanisms reported |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperazine-1-carbaldehyde, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Multi-step synthesis typically involves coupling benzene-1,4-diol derivatives with piperazine-carbaldehyde precursors via ether linkages. Key steps include:
- Etherification : Reacting 1,4-dihydroxybenzene with epichlorohydrin under basic conditions to form the bis(oxypropane) backbone .
- Piperazine Functionalization : Introducing carbaldehyde groups via nucleophilic substitution or reductive amination, requiring precise pH and temperature control to avoid side reactions (e.g., over-oxidation) .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by adjusting solvent polarity (e.g., methanol/chloroform mixtures) .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish structural isomers or confirm the integrity of the target compound?
- Methodological Answer :
- 1H-NMR : The presence of characteristic peaks for piperazine protons (δ 2.5–3.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl groups (δ 4.0–5.0 ppm) confirms connectivity .
- IR Spectroscopy : Bands at ~1727 cm⁻¹ (C=O stretch of carbaldehyde) and ~3430 cm⁻¹ (O-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS can differentiate isomers by exact mass (e.g., molecular ion at m/z 503.35 [M+H]+ for the target compound) .
Q. What solvents and pH conditions are suitable for maintaining the stability of this compound during in vitro assays?
- Methodological Answer :
- Solubility : The compound is polar due to hydroxyl and piperazine groups; DMSO or methanol/water mixtures (≥70% aqueous) are ideal for dissolution .
- Stability : Avoid strongly acidic (pH < 3) or basic (pH > 10) conditions to prevent hydrolysis of the carbaldehyde or ether linkages. Buffered solutions (pH 6–8) are recommended for biological assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets or metal-organic frameworks (MOFs)?
- Methodological Answer :
- MOF Integration : Density Functional Theory (DFT) simulations can model the compound’s ability to coordinate with metal nodes (e.g., Cr³+ in MIL-101) via its oxygen-rich structure, predicting pore size adjustments (e.g., ~30–34 Å pores) .
- Biological Targets : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to receptors like G-protein-coupled receptors (GPCRs), leveraging the piperazine moiety’s flexibility for conformational matching .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Dependent Studies : Perform radical scavenging assays (DPPH, ABTS) at varying concentrations (1–100 µM) to identify threshold effects .
- Redox Profiling : Use cyclic voltammetry to measure oxidation potentials, correlating with pro-oxidant behavior in cellular models (e.g., ROS generation in HepG2 cells) .
- Cross-Validation : Compare results across multiple assays (e.g., FRAP for antioxidant capacity vs. lipid peroxidation inhibition) to reconcile discrepancies .
Q. How does the compound’s stereochemistry influence its crystallinity and supramolecular assembly in solid-state applications?
- Methodological Answer :
- X-ray Crystallography : Resolve undefined stereocenters (e.g., hydroxypropane diastereomers) to determine packing efficiency and hydrogen-bonding networks .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs, with melting points (>200°C) indicating high thermal stability for MOF or catalyst support applications .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for pharmaceutical development?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) during HPLC purification to separate enantiomers .
- Catalytic Asymmetry : Employ asymmetric catalysis (e.g., Jacobsen epoxidation) during etherification to enforce stereochemical control .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported bioactivity data across different cell lines or model organisms?
- Methodological Answer :
- Cell-Specific Metabolism : Test the compound in primary cells vs. immortalized lines (e.g., HEK293 vs. primary hepatocytes) to account for metabolic enzyme variability .
- Species-Specific Differences : Compare pharmacokinetics in murine vs. humanized models (e.g., CYP450 expression profiles) to validate translational relevance .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
